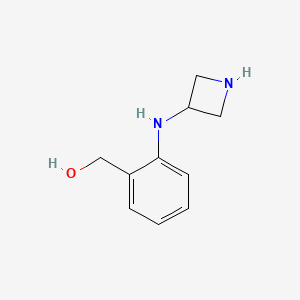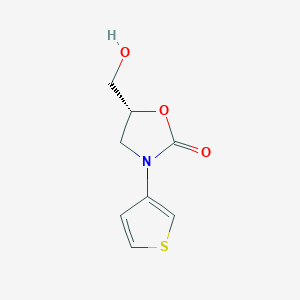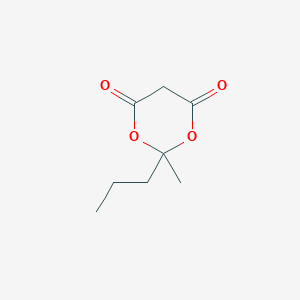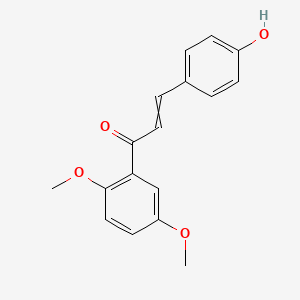
2,2-dimethyl-4-phenylbut-3-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-phenylbut-3-enenitrile is an organic compound characterized by its unique structure, which includes a phenyl group attached to a but-3-enenitrile backbone with two methyl groups at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-4-phenylbut-3-enenitrile typically involves the reaction of phenyl propiolic acid with 2,2’-azobis(2-methylpropionitrile) (AIBN) in the presence of a copper catalyst (Cu(OAc)2) and pyridine. The reaction is carried out under aerobic conditions at 80°C for 12 hours. After the reaction, the mixture is treated with ethyl acetate, water, and brine, followed by drying over anhydrous sodium sulfate and purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4-phenylbut-3-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing nitriles to amines.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: 2,2-Dimethyl-4-phenylbut-3-enamine.
Substitution: Halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-phenylbut-3-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-4-phenylbut-3-enenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-4-(o-tolyl)but-3-enenitrile
- 2,2-Dimethyl-4-(p-tolyl)but-3-enenitrile
Uniqueness
The presence of the phenyl group and the nitrile functionality makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
192928-71-5 |
|---|---|
Fórmula molecular |
C12H13N |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-phenylbut-3-enenitrile |
InChI |
InChI=1S/C12H13N/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-9H,1-2H3 |
Clave InChI |
SDRBCKKWZLLTJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=CC1=CC=CC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)


![4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-](/img/structure/B12561197.png)

![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)



![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)
![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)


